![molecular formula C5H8ClN3 B1509254 Chlorhydrate de 1,4,5,6-tétrahydropyrrolo[3,4-c]pyrazole CAS No. 1117915-55-5](/img/structure/B1509254.png)
Chlorhydrate de 1,4,5,6-tétrahydropyrrolo[3,4-c]pyrazole
Vue d'ensemble
Description
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride is a useful research compound. Its molecular formula is C5H8ClN3 and its molecular weight is 145.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications anticancéreuses
Le chlorhydrate de 1,4,5,6-tétrahydropyrrolo[3,4-c]pyrazole a été identifié comme un inhibiteur puissant des kinases Aurora, des enzymes qui jouent un rôle crucial dans la division cellulaire. Ce composé présente une puissance nanomolaire faible contre des cibles de kinases anticancéreuses supplémentaires et est considéré comme un candidat prometteur pour le développement de médicaments anticancéreux .
Activité antituberculeuse
Les dérivés de pyrazole ont été reconnus pour leur potentiel en tant qu'agents antituberculeux. Bien que des études spécifiques sur l'efficacité du this compound contre la tuberculose ne soient pas facilement disponibles, la structure de base du pyrazole est connue pour présenter cette activité .
Propriétés antifongiques
De même, les pyrazoles sont connus pour posséder des propriétés antifongiques. Le composé en question peut avoir des applications dans le développement de traitements contre les infections fongiques en raison de sa structure de pyrazole .
Effets anti-inflammatoires
Les composés pyrazole ont été utilisés comme inhibiteurs sélectifs de la COX-2, qui sont importants dans le traitement de l'inflammation et la gestion de la douleur .
Potentiel antidépresseur
La structure du pyrazole est également associée à des effets antidépresseurs. La recherche sur les applications spécifiques du this compound dans ce domaine pourrait générer de nouvelles options thérapeutiques .
Activité antibactérienne
Les pyrazoles ont présenté une activité antibactérienne dans diverses études. Cela suggère que le this compound pourrait être exploré pour son utilisation potentielle dans la lutte contre les infections bactériennes .
Propriétés antioxydantes
Les propriétés antioxydantes des pyrazoles font d'eux des candidats pour la recherche sur les maladies et les conditions liées au stress oxydatif .
Applications antivirales
Enfin, les capacités antivirales des pyrazoles indiquent que le this compound pourrait être utile dans le développement de médicaments antiviraux .
Synthèse organique
Des recherches récentes ont mis en évidence le rôle de la structure du pyrazole dans la synthèse organique à la fois comme groupe directeur et transformant. Cela indique des applications potentielles dans les processus de synthèse chimique .
Mécanisme D'action
Target of Action
The primary target of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride is the Aurora kinases . Aurora kinases are a family of serine/threonine kinases that play a crucial role in cell division . They are key regulators of major mitotic events such as centrosome maturation and separation, mitotic spindle assembly, chromosome separation, and cytokinesis .
Mode of Action
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride acts as a potent inhibitor of Aurora kinases . It binds to the ATP pocket of these kinases, inhibiting their activity . This results in the disruption of the normal cell cycle, particularly the processes of mitosis and cytokinesis .
Biochemical Pathways
The inhibition of Aurora kinases by 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride affects several biochemical pathways. The most significant of these is the cell cycle pathway , where it disrupts the normal progression of mitosis and cytokinesis . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells where Aurora kinases are often overexpressed .
Pharmacokinetics
These properties, along with its high antiproliferative activity on different cancer cell lines, have led to its consideration for further development .
Result of Action
The result of the action of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride is the inhibition of cell division, particularly in cancer cells . By inhibiting Aurora kinases, it disrupts the normal cell cycle, leading to cell cycle arrest and apoptosis . This makes it a potential candidate for the treatment of cancers where Aurora kinases are overexpressed .
Analyse Biochimique
Biochemical Properties
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride plays a crucial role in biochemical reactions, particularly as an inhibitor of Aurora kinases. Aurora kinases are a family of serine/threonine kinases that are essential for cell division. The compound interacts with these kinases by binding to their ATP-binding sites, thereby inhibiting their activity. This inhibition can lead to the disruption of mitotic processes, making 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride a potential anticancer agent .
Cellular Effects
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting Aurora kinases, which are key regulators of mitosis. This inhibition can lead to cell cycle arrest, apoptosis, and reduced cell proliferation. Additionally, the compound can affect cell signaling pathways, gene expression, and cellular metabolism, further contributing to its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride involves its binding to the ATP-binding sites of Aurora kinases. This binding inhibits the kinase activity, preventing the phosphorylation of downstream targets necessary for mitotic progression. The compound’s ability to inhibit Aurora kinases at low nanomolar concentrations highlights its potency and specificity. Furthermore, this inhibition can lead to changes in gene expression and the activation of apoptotic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that the compound can maintain its inhibitory effects on cellular functions, such as cell proliferation and apoptosis, for several days in vitro. Its stability and efficacy may vary depending on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, it can lead to adverse effects, such as weight loss and organ toxicity. These findings suggest that there is a threshold dose above which the compound’s toxic effects outweigh its therapeutic benefits. Careful dosage optimization is therefore crucial for its potential use in clinical settings .
Metabolic Pathways
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride is involved in several metabolic pathways, primarily through its interaction with Aurora kinases. The compound’s inhibition of these kinases can affect various downstream metabolic processes, including those involved in cell cycle regulation and apoptosis. Additionally, the compound may interact with other enzymes and cofactors, further influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization. Its distribution within tissues can affect its overall efficacy and toxicity, with higher concentrations potentially leading to localized adverse effects .
Subcellular Localization
The subcellular localization of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it can interact with Aurora kinases and other target proteins. Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its inhibitory effects on mitotic processes .
Propriétés
IUPAC Name |
1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.ClH/c1-4-2-7-8-5(4)3-6-1;/h2,6H,1,3H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBOTNWYTFAMAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)NN=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735102 | |
| Record name | 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157327-47-4, 1117915-55-5 | |
| Record name | Pyrrolo[3,4-c]pyrazole, 1,4,5,6-tetrahydro-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157327-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


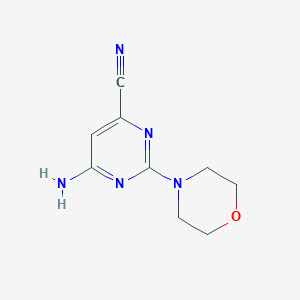
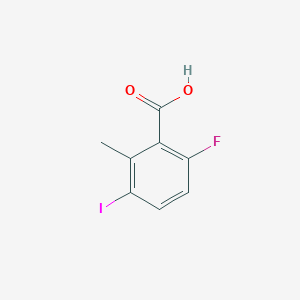

![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B1509240.png)

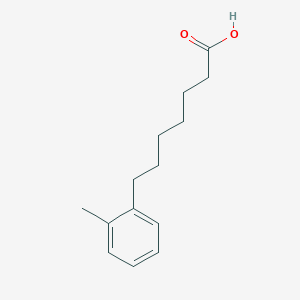
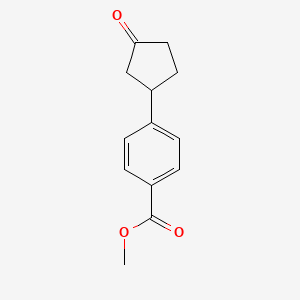
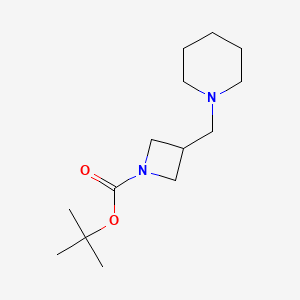




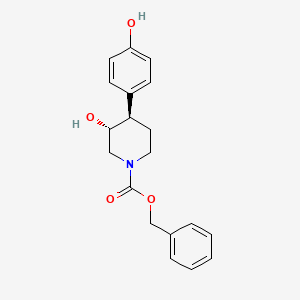
![Benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1509288.png)
